molecular formula C19H18O3 B4968283 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

Cat. No. B4968283
M. Wt: 294.3 g/mol
InChI Key: QGIFYCPLQRQMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one, also known as JWH-250, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound is structurally similar to THC, the primary psychoactive component of cannabis, but with a higher potency. JWH-250 has been studied extensively in the scientific community for its potential therapeutic applications and its mechanism of action. In

Scientific Research Applications

1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one binds to the cannabinoid receptors CB1 and CB2 in the brain and body. This binding leads to the activation of various signaling pathways, including the G-protein coupled receptor pathway and the mitogen-activated protein kinase pathway. The activation of these pathways leads to the psychoactive effects of 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one.
Biochemical and Physiological Effects:
1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has also been shown to protect neurons from oxidative stress and cell death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has several advantages for lab experiments. It has a high potency, which allows for the use of smaller amounts in experiments. It is also stable and can be stored for long periods without degradation. However, the use of 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one in lab experiments is limited by its potential for misuse and abuse.

Future Directions

For the study of 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one include the development of new synthetic cannabinoids with improved therapeutic properties and the investigation of its potential for use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The exact details of the synthesis method are not disclosed due to the potential for misuse.

properties

IUPAC Name

1-ethoxy-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-2-21-17-9-5-8-14-13(17)10-11-15-12-6-3-4-7-16(12)19(20)22-18(14)15/h5,8-11H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIFYCPLQRQMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

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